molecular formula C21H18N4O4S B11008207 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11008207
M. Wt: 422.5 g/mol
InChI Key: WSAMXEFVIJPCMT-UHFFFAOYSA-N
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Description

This compound, also known by its systematic name 2-Propenal, 3-(1,3-benzodioxol-5-yl)- , is a fascinating molecule with a complex structure. Its chemical formula is C₁₁H₁₂O₄ , and it has a molecular weight of 208.216 g/mol . The compound features a benzodioxole ring fused to an acrylaldehyde moiety.

Preparation Methods

Synthetic Routes::

    Bromo-benzodioxole Coupling: The synthesis begins with the coupling of 5-bromo-benzodioxole with an appropriate aldehyde (e.g., acrylaldehyde) using palladium catalysts and ligands.

    Heteroaryl Halide Substitution: Further functionalization involves reacting the core structure with fused heteroaryl halides (e.g., thiadiazoles) under palladium-catalyzed conditions. This step introduces additional substituents and extends the conjugated system.

    Base-Mediated Cyclization: The final step includes cyclization using strong bases (e.g., NaOH or KOH) to form the tetrahydroisoquinoline ring system.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Due to its reactive double bond, it can participate in nucleophilic substitution reactions.

    Cyclization: The tetrahydroisoquinoline ring system is susceptible to intramolecular cyclization.

Common Reagents and Conditions::

    Palladium Catalysts: Used in coupling reactions.

    Strong Bases (NaOH, KOH): For cyclization.

    Bromine (NBS): For halogenation.

Major Products:: The major products depend on the specific reaction conditions and substituents introduced. Variants with diverse functional groups can be obtained.

Scientific Research Applications

This compound finds applications across various scientific domains:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, its unique structure—combining benzodioxole, acrylaldehyde, and tetrahydroisoquinoline moieties—sets it apart from other compounds.

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1219556-57-6) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S with a molecular weight of 422.5 g/mol. The structure incorporates key pharmacophoric elements including a tetrahydroisoquinoline backbone, a benzodioxole moiety, and a thiadiazole group. These structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
CAS Number1219556-57-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. The compound's thiadiazole component is hypothesized to enhance its interaction with microbial targets. For instance, studies have shown that related thiadiazole compounds demonstrate effectiveness against Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The incorporation of the tetrahydroisoquinoline structure has been linked to anticancer activity. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The benzodioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways:

  • Enzyme Inhibition : The presence of the thiadiazole group may allow for competitive inhibition at active sites of target enzymes.
  • Receptor Interaction : The benzodioxole moiety could facilitate binding to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Several case studies exemplify the biological activity of similar compounds:

  • Antibacterial Activity : A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This indicates a potential for similar efficacy in our compound.
  • Anticancer Studies : Research on benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting that our compound may share these properties due to structural similarities .
  • Anti-inflammatory Research : Compounds featuring the benzodioxole structure have been shown to reduce inflammation markers in vitro, supporting the hypothesis that our compound may also exhibit anti-inflammatory effects .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-11-23-24-21(30-11)22-19(26)17-13-5-3-4-6-14(13)20(27)25(2)18(17)12-7-8-15-16(9-12)29-10-28-15/h3-9,17-18H,10H2,1-2H3,(H,22,24,26)

InChI Key

WSAMXEFVIJPCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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